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molecular formula C14H21NO4 B1242783 2-Ethyl-3-hydroxy-1-(2-pivaloyloxyethyl)pyridin-4-one

2-Ethyl-3-hydroxy-1-(2-pivaloyloxyethyl)pyridin-4-one

Cat. No. B1242783
M. Wt: 267.32 g/mol
InChI Key: OOBZQQKMYNMSCV-UHFFFAOYSA-N
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Patent
US05480894

Procedure details

2-Ethyl-3-pivaloyloxy-1-(2-pivaloyloxyethyl)pyridin-4-one (0.5 g) was heated in distilled water (40 ml) at 70° C. for 3 hours. The water was removed by rotary evaporation and the residue dried under high vacuum. Recrystallization of the dry solid from ethyl acetate and petroleum ether (b.p. 40°-600° C.) gave the title compound (0.3 g, 69%) as colourless crystals with a melting point and infra-red and n.m.r. spectra as quoted in Example 2.
Name
2-Ethyl-3-pivaloyloxy-1-(2-pivaloyloxyethyl)pyridin-4-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]([CH2:17][CH2:18][O:19][C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22])[CH:5]=[CH:6][C:7](=[O:16])[C:8]=1[O:9]C(=O)C(C)(C)C)[CH3:2]>O>[CH2:1]([C:3]1[N:4]([CH2:17][CH2:18][O:19][C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22])[CH:5]=[CH:6][C:7](=[O:16])[C:8]=1[OH:9])[CH3:2]

Inputs

Step One
Name
2-Ethyl-3-pivaloyloxy-1-(2-pivaloyloxyethyl)pyridin-4-one
Quantity
0.5 g
Type
reactant
Smiles
C(C)C=1N(C=CC(C1OC(C(C)(C)C)=O)=O)CCOC(C(C)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue dried under high vacuum
CUSTOM
Type
CUSTOM
Details
Recrystallization of the dry solid from ethyl acetate and petroleum ether (b.p. 40°-600° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N(C=CC(C1O)=O)CCOC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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